(1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONCMOUSFKNCK-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2N1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167878 | |
| Record name | Phenylmethyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370881-68-8 | |
| Record name | Phenylmethyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370881-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Critical Role of Defined Stereochemistry in Bicyclic Systems
Strategic Approaches to the 3,6-Diazabicyclo[3.2.0]heptane Framework
The synthesis of the 3,6-diazabicyclo[3.2.0]heptane core, a rigid scaffold, is a key focus in medicinal chemistry due to its potential to reduce the conformational complexity of ligands, potentially leading to enhanced subtype selectivity for biological targets. lookchem.com
Cyclization Reactions for Bicyclic Ring Construction
The formation of the fused pyrrolidine (B122466) and cyclobutane (B1203170) rings in the 3,6-diazabicyclo[3.2.0]heptane system is achieved through various cyclization strategies. These methods are designed to create the strained bicyclic structure efficiently.
One established route to the 3,6-diazabicyclo[3.2.0]heptane core involves the formation of a key C-N bond via an intramolecular cyclization. A reported synthesis utilizes a 3,4-disubstituted N-benzyl pyrrolidine intermediate. unife.it The critical ring-closing step is an intramolecular nucleophilic substitution, where an amide ion displaces a secondary mesylate. unife.it However, this specific displacement can be inefficient. unife.it An alternative approach translocates the reacting groups, involving the more facile displacement of a primary mesylate by a secondary amine to construct the bicyclic framework. unife.it
Intramolecular 1,3-dipolar cycloadditions represent a powerful method for constructing the 3,6-diazabicyclo[3.2.0]heptane skeleton. unife.it A common strategy employs the cycloaddition of an oxime, generated from a suitably functionalized N-allylated precursor. lookchem.comunife.it This reaction proceeds through a nitrone intermediate to form a cis-fused isoxazolidine (B1194047). unife.it Subsequent reductive cleavage of the N-O bond in the isoxazolidine intermediate, for example using Zinc in acetic acid (Zn/HOAc), yields the key cis-3-amino-4-(hydroxymethyl)pyrrolidine derivative. lookchem.comunife.it This intermediate contains the necessary stereochemistry for the final ring closure to the diazabicycloheptane system. To improve efficiency and minimize side reactions like the oxidation of the isoxazolidine, the cyclization and reduction steps can be performed in a single pot. lookchem.comunife.it This pathway has also been utilized to prepare analogous fused β-lactam systems, such as 7-oxo-1,3-diazabicyclo[3.2.0]heptane-2-carboxylates. rsc.org
| Reaction Type | Precursor | Key Intermediate | Product | Reference(s) |
| Intramolecular 1,3-Dipolar Cycloaddition | N-Allyl Oxime | Isoxazolidine | cis-3-Amino-4-(hydroxymethyl)pyrrolidine | lookchem.com, unife.it |
| Intramolecular Nitrone Cycloaddition | Nitrone with tethered alkene | 5,5-disubstituted isoxazolidine | Chiral γ-amino acids | researchgate.net |
The construction of the four-membered ring in the bicyclo[3.2.0]heptane framework is frequently accomplished through [2+2] cycloaddition reactions. taltech.ee These reactions can be promoted by various means, including light (photochemical), heat (thermal), or metal catalysts. taltech.ee
Photochemical [2+2] cycloadditions are a primary method for forming cyclobutane rings. Intramolecular versions of this reaction are particularly effective for creating fused bicyclic systems like 3-azabicyclo[3.2.0]heptanes. nih.gov The reaction can be rendered diastereoselective by using chiral auxiliaries, such as those derived from (-)-8-aminomenthol, which guide the facial selectivity of the cycloaddition to yield enantiopure products after removal of the auxiliary. nih.gov Visible light, in combination with photosensitizers like Eosin Y or iridium-based catalysts, can also drive these cycloadditions, offering milder conditions compared to harsh UV irradiation. mdpi.comresearchgate.netresearchgate.net
Metal-catalyzed [2+2] cycloadditions provide an alternative to photochemical methods. Catalysts based on copper, platinum, iridium, or gold have been employed. taltech.eeresearchgate.net For instance, photoexcited copper complexes can catalyze the intramolecular [2+2] cycloaddition of N-allylcinnamamides to form aryl-3-azabicyclo[3.2.0]heptanones with high diastereoselectivity. researchgate.net Platinum(II) chloride is effective for the cyclization of certain allenynes into nitrogen-containing bicyclic systems. taltech.ee
| Catalysis/Promotion Method | Reactant Type | Key Feature | Product | Reference(s) |
| Photochemical (Visible Light) | Aryl bis-enones | Organophotoredox catalysis (Eosin Y) | Stereoselective bicyclo[3.2.0]heptanes | mdpi.com |
| Photochemical (Visible Light) | Maleimides and Alkenes | Triplet sensitization | 3-Azabicyclo[3.2.0]heptane derivatives | researchgate.net |
| Metal-Catalyzed (Copper) | N-allylcinnamamides | Photoexcited copper catalyst | Aryl-3-azabicyclo[3.2.0]heptanones | researchgate.net |
| Photochemical (Diastereoselective) | Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines | Chiral auxiliary | Enantiopure 3-azabicyclo[3.2.0]heptanes | nih.gov |
Development of Convergent and Divergent Synthetic Pathways
The synthesis of libraries of 3,6-diazabicyclo[3.2.0]heptane analogues for structure-activity relationship (SAR) studies often employs both convergent and divergent strategies.
A divergent approach is commonly used, where a common bicyclic intermediate is synthesized in bulk and then subjected to various reactions to introduce diversity. For example, a monoprotected 3,6-diazabicyclo[3.2.0]heptane core, such as benzyl (B1604629) (1R,5R)-3,6-diaza-bicyclo[3.2.0]heptane-3-carboxylate, can be prepared and subsequently reacted with a range of substituted pyridines or other aromatic systems. lookchem.comnih.gov This allows for the systematic exploration of substitutions at either the N-3 or N-6 position of the bicyclic core, facilitating detailed SAR studies. lookchem.comnih.govacs.org
A convergent synthesis would involve preparing different functionalized fragments separately and then combining them in the final steps to create the target molecules. While less commonly described for large libraries of this specific scaffold, this approach can be efficient for preparing specific, complex targets where late-stage introduction of diversity is not feasible.
Asymmetric Synthesis and Chiral Resolution Techniques
Control of stereochemistry is paramount, as the biological activity of 3,6-diazabicyclo[3.2.0]heptane derivatives often depends on the specific enantiomer. lookchem.comnih.gov Both asymmetric synthesis and chiral resolution are employed to obtain enantiomerically pure compounds.
Chiral Resolution is a classical and effective method. A racemic mixture of a key intermediate, such as cis-3-amino-4-(hydroxymethyl)pyrrolidine, can be resolved by forming diastereomeric salts with a chiral resolving agent, like (S)-mandelic acid. lookchem.com These diastereomeric salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent chemical steps convert the separated diastereomers into the desired enantiomerically pure (1R,5R) and (1S,5S) bicyclic cores. lookchem.com
Asymmetric Synthesis aims to create the desired enantiomer directly. This can be achieved through several methods:
Chiral Auxiliaries: As mentioned, attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a key reaction, such as a [2+2] photocycloaddition. nih.gov The auxiliary is then removed to yield the enantiopure product.
Catalytic Asymmetric Reactions: The use of chiral catalysts can induce enantioselectivity. For example, a copper(I)/(R)-Fesulphos catalytic system has been used for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclobutenones to give 3-azabicyclo[3.2.0]heptanes with high enantiomeric excess. acs.org Similarly, chiral N,N'-dioxide-zinc(II) complexes can catalyze enantioselective [2+2] cycloadditions. researchgate.net
These methods provide access to specific stereoisomers, such as (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, which are essential for pharmacological evaluation. lookchem.comnih.gov
Enantioselective Construction of the Bicyclic System
Achieving the desired (1R,5R) stereochemistry from the outset is a key goal of enantioselective synthesis. This approach avoids the need for later-stage resolution of enantiomers, which can be inefficient. One prominent method involves intramolecular 1,3-dipolar cycloadditions using chiral auxiliaries. researchgate.net This strategy allows for the asymmetric induction that guides the formation of the bicyclic system with a high degree of stereocontrol.
Another powerful technique is the [2+2] photocycloaddition utilizing optically active starting materials. taltech.ee For instance, the cyclization of a chiral 3-cinnamyl-4-vinyloxazolidinone can proceed with very high diastereoselectivity, yielding an enantiomerically pure azabicyclo[3.2.0]heptane derivative. taltech.ee The choice of catalyst, such as copper(I), can also play a crucial role in these photocyclization reactions to broaden the substrate scope. taltech.ee
Table 1: Enantioselective Synthesis Strategies
| Method | Key Feature | Example |
|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral auxiliaries to direct stereochemistry. researchgate.net | Cycloaddition of chiral azomethine ylides to alkenoylcamphorsultams. researchgate.net |
Diastereoselective Approaches to Scaffold Synthesis
Diastereoselective methods are crucial for establishing the correct relative stereochemistry of the bicyclic scaffold. Intramolecular [2+2] photocycloadditions of diallylic amines have been shown to produce exo-aryl-3-azabicyclo[3.2.0]heptane derivatives with controlled diastereoselectivity. crossref.org
More recently, palladium-catalyzed processes have been developed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. nih.govrsc.org The selection of specific ligands, such as mono-N-protected amino acids (MPAA) or pyridone-amines, is critical in directing the diastereochemical outcome of the reaction. nih.govrsc.org These lactone scaffolds are versatile intermediates that can be converted into the desired diazabicycloheptane systems.
Chiral Resolution Methods for Enantiomeric Separation
When a racemic mixture of the bicyclic scaffold is synthesized, chiral resolution becomes necessary to isolate the desired enantiomer. A classical and effective method is the fractional crystallization of diastereomeric salts. For example, the racemic intermediate of a 3,6-diazabicyclo[3.2.0]heptane derivative can be resolved using a chiral resolving agent like (S)-mandelic acid to separate the (1R,5R) and (1S,5S) enantiomers. lookchem.com This technique can be performed at ambient temperature without compromising optical purity or chemical yield. lookchem.com
Enzymatic kinetic resolution is another viable strategy. researchgate.net Enzymes, such as lipases, can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer from the unreacted one.
Table 2: Chiral Resolution Techniques
| Method | Principle | Resolving Agent Example |
|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral acid or base. | (S)-Mandelic Acid lookchem.com |
Implementation of Protective Group Strategies
The two nitrogen atoms in the 3,6-diaza-bicyclo[3.2.0]heptane core possess similar reactivity, making selective functionalization challenging. Therefore, the use of protecting groups is essential to temporarily block one or both nitrogen atoms, allowing for controlled, stepwise reactions.
Application of the Benzyl Carbamate (B1207046) (Cbz) Group for Nitrogen Protection
The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to removal by catalytic hydrogenation. In the synthesis of this compound, the Cbz group is installed on the N3 nitrogen. This is often achieved early in the synthetic sequence, for example, by reacting a precursor like 2,2-dimethoxyethylamine with benzyl chloroformate. lookchem.comunife.it The Cbz-protected intermediate can then be carried through multiple steps, including the critical cyclization to form the bicyclic core, before its eventual removal if required. lookchem.com
Orthogonal Protection Schemes for Differential Functionalization
For the selective modification of the N3 and N6 positions, an orthogonal protection strategy is employed. This involves using two different protecting groups that can be removed under distinct conditions, without affecting each other. A common pairing for the 3,6-diaza-bicyclo[3.2.0]heptane system is the Cbz group and the tert-butoxycarbonyl (Boc) group. lookchem.com
For instance, the intermediate (1R,5S)-3-Benzyl 6-tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylate features a Cbz group on N3 and a Boc group on N6. lookchem.com The Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), leaving the Cbz group intact for further reactions at the N3 position. lookchem.com Conversely, the Cbz group can be removed by hydrogenolysis (e.g., Pd/C, H2), leaving the Boc group untouched. lookchem.com This orthogonal approach provides the flexibility needed to synthesize complex, differentially substituted analogs. google.com
Table 3: Orthogonal Protecting Group Pairs
| Protecting Group 1 | Protecting Group 2 | Deprotection Condition 1 | Deprotection Condition 2 |
|---|---|---|---|
| Cbz (Carboxybenzyl) | Boc (tert-butoxycarbonyl) | H₂, Pd/C (Hydrogenolysis) lookchem.com | TFA (Acidolysis) lookchem.com |
| Alloc (Allyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Pd(PPh₃)₄ (Palladium catalysis) | Piperidine (Base) |
Design and Synthesis of Key Precursors and Starting Materials
The successful construction of the target molecule is highly dependent on the efficient synthesis of key precursors. A common strategy involves the intramolecular 1,3-dipolar cycloaddition of an oxime. unife.it The synthesis of this oxime precursor typically starts from a simple, commercially available material like 2,2-dimethoxyethylamine. lookchem.com The synthesis proceeds through several steps:
N-Cbz protection: The primary amine is protected with a Cbz group. lookchem.comunife.it
N-allylation: An allyl group, which will form part of the ring system, is introduced. lookchem.comunife.it
Hydrolysis: The dimethyl acetal (B89532) is hydrolyzed to reveal an aldehyde. lookchem.comunife.it
Oxime formation: The aldehyde is reacted with hydroxylamine (B1172632) to form the key oxime precursor. lookchem.comunife.it
This oxime then undergoes an intramolecular cycloaddition to form a crucial isoxazolidine intermediate, which contains the core carbon-nitrogen framework that is further elaborated into the final 3,6-diaza-bicyclo[3.2.0]heptane scaffold. unife.it Another approach to the bicyclo[3.2.0]heptane core involves a photochemically-induced [2+2] cycloaddition between precursors like 2-cyclopenten-1-one (B42074) and vinyl acetate. arkat-usa.org
Preparation of Pyrrolidine-Based Intermediates
The construction of the 3,6-diaza-bicyclo[3.2.0]heptane scaffold frequently relies on the formation of a pyrrolidine ring, which constitutes one of the fused rings in the final bicyclic system. The methods for preparing these crucial pyrrolidine intermediates can be broadly categorized into two main approaches: the functionalization of pre-existing, optically pure pyrrolidine rings and the stereoselective cyclization of acyclic precursors. mdpi.comresearchgate.netnih.gov
One of the most common strategies involves using naturally occurring, optically pure compounds like proline and 4-hydroxyproline (B1632879) as the foundational building blocks. nih.gov These materials provide a ready-made pyrrolidine core with established stereocenters, which can then be chemically modified to introduce the necessary functionality for subsequent cyclization into the bicyclic system. For instance, the synthesis of pyrrolidine precursors often starts with commercially available Boc-protected trans-4-hydroxy-L-proline, which undergoes a series of reactions including esterification and oxidation to form a key ketoproline intermediate. nih.gov
Alternatively, pyrrolidine intermediates can be synthesized from acyclic starting materials through cyclization reactions. mdpi.comnih.gov An enantioselective approach to a pyrrolidine derivative, for example, might involve the cyclization of an alcohol precursor using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). mdpi.com Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which is highly effective for creating substituted pyrrolidines with a high degree of stereocontrol. rsc.org This approach places the dipole and the dipolarophile in the same molecule, leading to an intramolecular cycloaddition that can produce complex bicyclic products with high selectivity. rsc.org
A specific chiral synthesis leading to the 3,6-diazabicyclo[3.2.0]heptane core involves the initial N-Cbz protection of an acyclic amino acetal, such as 2,2-dimethoxyethylamine. lookchem.com This is followed by N-allylation, hydrolysis of the acetal to an aldehyde, and subsequent formation of an oxime. This sequence constructs a functionalized acyclic precursor that is primed for the crucial cyclization step to form the pyrrolidine ring, which is an integral part of the final bicyclic structure. lookchem.com
Table 1: Selected Methods for Pyrrolidine Intermediate Synthesis
| Starting Material Source | Method | Key Features |
| Cyclic Precursors | Modification of L-proline or 4-hydroxyproline derivatives | Utilizes existing chiral pool; established stereocenters. nih.gov |
| Acyclic Precursors | Intramolecular 1,3-dipolar cycloaddition | High stereoselectivity and efficiency in forming the five-membered ring. rsc.org |
| Acyclic Precursors | Cyclization of functionalized amino alcohols | Builds the pyrrolidine ring from a linear chain. mdpi.com |
| Acyclic Precursors | Multi-step synthesis from amino acetals | Involves protection, functionalization, and cyclization to create the core structure. lookchem.com |
Utilization of Optically Pure Starting Materials in Scaffold Synthesis
The absolute stereochemistry of the final bicyclic product is critically dependent on the chirality of the starting materials and the stereoselectivity of the key bond-forming reactions. To synthesize enantiomerically pure compounds like this compound, synthetic strategies almost invariably begin with optically active starting materials. taltech.ee This approach ensures that the desired stereochemical information is embedded in the molecule from the outset.
The synthesis of heterobicyclic systems, including the azabicyclo[3.2.0]heptane core, has been effectively achieved via [2+2] photocycloaddition reactions starting from optically active precursors. taltech.ee For example, to achieve high diastereoselectivity, the conformational freedom of a starting material like a vinylglycine derivative can be constrained by incorporating it into a more rigid structure, such as a 3-cinnamyl-4-vinyloxazolidinone. taltech.ee This chiral auxiliary directs the stereochemical outcome of the subsequent cyclization, leading to an enantiomerically pure azabicyclo[3.2.0]heptane product. taltech.ee
In the context of 3,6-diazabicyclo[3.2.0]heptane synthesis, a chiral resolution step can be employed early in the synthetic sequence to separate enantiomers. For instance, a racemic intermediate can be resolved using a chiral acid, such as (S)-mandelic acid, to isolate the desired enantiomer, which is then carried through the remaining synthetic steps to yield the optically pure final compound. lookchem.com This method ensures that all subsequent transformations build upon a foundation of a single, defined stereoisomer.
The strategic importance of stereochemistry is evident in structure-activity relationship (SAR) studies of 3,6-diazabicyclo[3.2.0]heptane analogs. Different stereoisomers, such as (1R,5S) versus (1S,5R), often exhibit significantly different biological activities and selectivities for receptor subtypes. nih.govlookchem.com This underscores the necessity of synthetic methods that provide precise control over the stereochemical configuration of the bicyclic core.
Table 2: Examples of Chiral Strategies in Bicyclo[3.2.0]heptane Synthesis
| Strategy | Starting Material/Intermediate | Key Reaction | Stereochemical Outcome |
| Chiral Auxiliary | 3-Cinnamyl-4-vinyloxazolidinone | [2+2] Photocycloaddition | High diastereoselectivity, enantiomerically pure product. taltech.ee |
| Chiral Resolution | Racemic bicyclic intermediate | Resolution with (S)-mandelic acid | Separation of enantiomers (e.g., (1R,5R) from (1S,5S)). lookchem.com |
| Chiral Precursor | Optically active vinylglycine derivative | [2+2] Photocycloaddition | Enantiomerically pure azabicyclo[3.2.0]heptane. taltech.ee |
Chemical Reactivity and Directed Derivatization of the 1r,5r 3,6 Diazabicyclo 3.2.0 Heptane Core
Selective Functional Group Transformations at Nitrogen Centers
The differential reactivity of the two nitrogen atoms in the diazabicyclo[3.2.0]heptane core is fundamental to its utility. Typically, one nitrogen is protected (e.g., with a Carboxybenzyl (Cbz) or tert-Butoxycarbonyl (Boc) group), allowing for selective functionalization of the other.
Site-Specific N-Arylation Reactions
The unprotected secondary amine at the N-6 position of a protected (1R,5R)-3,6-diazabicyclo[3.2.0]heptane is a nucleophile that readily participates in coupling reactions with various aryl halides. This site-specificity is crucial for synthesizing libraries of compounds with diverse aromatic substituents.
A common and effective method for this transformation is the Buchwald-Hartwig amination. For instance, a protected 3,6-diazabicyclo[3.2.0]heptane can be condensed with aryl halides like 5-bromo-2-chloropyridine (B1630664) to yield the corresponding N-arylated product in high yield. nih.gov This reaction is a cornerstone in the synthesis of novel ligands, including potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. lookchem.comnih.gov The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand.
Structure-activity relationship (SAR) studies on these N-arylated derivatives have shown that substituents on the pyridine (B92270) ring significantly influence biological activity. For example, the introduction of 6-bromo, 6-chloro, and 6-methyl substituents on a pyridine ring attached to the N-6 position has been shown to increase binding affinities and improve functional activities at the α4β2 nAChR subtype. lookchem.comnih.gov
Table 1: Examples of N-Arylation Reactions on the 3,6-Diazabicyclo[3.2.0]heptane Core
| Reactant 1 (Scaffold) | Reactant 2 (Aryl Halide) | Reaction Type | Product |
|---|---|---|---|
| tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 5-bromo-2-chloropyridine | Buchwald-Hartwig amination | tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate nih.gov |
Deprotection Methodologies and Subsequent Amine Functionalization
Following the functionalization of one nitrogen, the protecting group on the other nitrogen can be removed to allow for further derivatization. The choice of deprotection method depends on the specific protecting group and the sensitivity of other functional groups in the molecule.
For the Cbz group, the most common deprotection method is hydrogenolysis, which involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. total-synthesis.comresearchgate.net This method is highly efficient and clean, as the byproducts are toluene (B28343) and carbon dioxide. total-synthesis.com Alternative methods for Cbz removal include treatment with strong acids or Lewis acids, though these are often harsher conditions. total-synthesis.comorganic-chemistry.org For the analogous Boc group, deprotection is readily achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govlookchem.com
Once deprotected, the newly freed secondary amine can undergo a variety of functionalization reactions. A common subsequent reaction is reductive amination (also known as reductive alkylation). For example, the secondary amine can be treated with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a new N-alkyl derivative. nih.gov This two-step sequence of deprotection followed by functionalization is a powerful strategy for creating complex molecules based on the diazabicycloheptane scaffold. nih.govlookchem.com
Table 2: Common Deprotection and Subsequent Functionalization Reactions
| Protected Scaffold | Deprotection Reagent | Intermediate | Subsequent Reaction | Reagents | Final Product |
|---|---|---|---|---|---|
| N-Cbz-diazabicycloheptane | H₂, Pd/C | Free amine | N-Alkylation | Alkyl halide, Base | N-Alkyl-diazabicycloheptane |
Achieving Stereo- and Regiochemical Control in Derivatization
The rigid, fused-ring structure of the (1R,5R)-3,6-diazabicyclo[3.2.0]heptane core plays a critical role in directing the spatial orientation of substituents, allowing for a high degree of stereo- and regiochemical control.
Influence of Bicyclic Core on Substituent Introduction
The bicyclic nature of the scaffold locks the molecule into a specific conformation, which in turn dictates the accessibility of the nitrogen lone pairs and the trajectory of incoming reagents. This inherent structural bias influences where and how new functional groups are added. lookchem.comnih.gov When derivatizing the N-3 versus the N-6 position, for example, the resulting molecules (regioisomers) can have vastly different pharmacological profiles. lookchem.com
SAR studies have revealed that 3-N-pyridinyl-substituted derivatives exhibit more complex and often different biological activities compared to their 6-N-pyridinyl-substituted counterparts. lookchem.comnih.gov This highlights the profound impact of the core's regiochemistry on molecular interactions with biological targets. The rigid framework ensures that the introduced substituents are held in well-defined positions, which is a key advantage in rational drug design.
Stereospecific Modifications and Their Strategic Implications
The chirality of the (1R,5R) core is a critical element in its application. The specific stereochemistry of the bridgehead carbons creates a chiral environment that can influence the molecule's interaction with chiral biological systems like receptors and enzymes.
Derivatization of enantiomerically pure scaffolds, such as (1R,5R)-3,6-diazabicyclo[3.2.0]heptane, leads to stereospecific products whose biological activity can differ significantly from that of other stereoisomers. For instance, in a series of nAChR ligands, the (1R,5R)-enantiomers demonstrated approximately 5- to 30-fold more potent binding affinity than the corresponding (1S,5S)-enantiomers. lookchem.com This stereochemical preference is crucial for developing selective drugs. The ability to synthesize specific stereoisomers allows for the optimization of potency while potentially reducing off-target effects, which is a key strategic goal in medicinal chemistry. lookchem.comnih.gov
Construction of Focused Chemical Libraries Based on the Scaffold
The (1R,5R)-3,6-diazabicyclo[3.2.0]heptane core is an excellent scaffold for the construction of focused chemical libraries. researchgate.netresearchgate.net Its well-defined derivatization chemistry allows for the systematic introduction of a wide range of substituents at its two nitrogen centers. By employing a modular synthetic approach—combining site-specific N-arylation, deprotection, and subsequent N-alkylation or acylation—researchers can rapidly generate a large number of structurally related but diverse compounds. lookchem.com
This strategy has been successfully applied to create libraries of novel ligands for neuronal nicotinic acetylcholine receptors. lookchem.comnih.gov By systematically varying the substituents on a pyridine ring attached to the core and exploring different stereochemistries, these libraries have enabled detailed SAR studies. lookchem.com This has led to the discovery of compounds with high potency and selectivity for specific receptor subtypes, demonstrating the power of this scaffold in generating lead compounds for drug discovery programs. nih.govresearchgate.net
Strategic Applications As a Chiral Building Block and Medicinal Chemistry Scaffold
Role in Asymmetric Catalysis
The inherent chirality and the presence of two nitrogen atoms make the 3,6-diaza-bicyclo[3.2.0]heptane core a promising structural motif for the development of chiral ligands. These ligands are essential for catalyzing enantioselective reactions, which are critical in the synthesis of single-enantiomer pharmaceuticals.
The (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane molecule is an intermediate, with the carboxybenzyl (Cbz) group acting as a protective shield for one of the amine functionalities. The synthesis of a chiral ligand from this scaffold would begin with the removal of this Cbz group. The resulting diamine, with its fixed stereochemistry, can then be N-functionalized.
The design principles for ligands based on this scaffold involve attaching coordinating groups to one or both nitrogen atoms. These groups, such as phosphines, pyridines, or other chelating moieties, can then bind to a transition metal center. The rigid bicyclic framework ensures that the coordinating groups are held in a specific spatial orientation, creating a well-defined chiral environment around the metal. This controlled environment is crucial for inducing stereoselectivity in a catalytic transformation. For instance, related protected bicyclic diamines, such as (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane, have been identified for their potential use as chiral ligands in asymmetric catalysis. smolecule.com
While the 3,6-diaza-bicyclo[3.2.0]heptane framework is well-suited for creating chiral ligands, its application in specific enantioselective transformations is not yet widely documented in the scientific literature. In principle, metal complexes bearing ligands derived from this scaffold could be applied to a range of reactions, including asymmetric hydrogenations, C-C bond-forming reactions, and cycloadditions. The success of such a catalyst would depend on the precise geometry of the ligand-metal complex and its ability to differentiate between the prochiral faces of a substrate. The development of such catalytic systems remains an area of potential research.
Rational Design and Development of Biologically Active Compounds
The most significant application of the 3,6-diaza-bicyclo[3.2.0]heptane scaffold is in medicinal chemistry, where its conformational rigidity is exploited to design potent and selective ligands for biological targets, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). lookchem.comdrugbank.com
The 3,6-diaza-bicyclo[3.2.0]heptane core serves as a rigid bioisostere for more flexible diamine linkers often found in nAChR ligands. By reducing the conformational complexity of a molecule, this scaffold helps to lock it into a bioactive conformation, which can lead to enhanced binding affinity and improved subtype selectivity. lookchem.com This is a crucial advantage in drug discovery, as it helps to minimize off-target effects.
Researchers at Abbott Laboratories extensively utilized this scaffold to develop a series of potent and selective agonists for the α4β2 nAChR subtype, which is a key target for analgesic agents. acs.orgwikipedia.orgnih.gov The chiral synthesis of various derivatives allowed for a detailed exploration of the structure-activity relationships (SAR), leading to the discovery of compounds with interesting pharmacological profiles. lookchem.comnih.gov
The rational design of nAChR ligands incorporating the 3,6-diaza-bicyclo[3.2.0]heptane framework is guided by established pharmacophore models. These models require a cationic center (typically a protonated amine) and a hydrogen bond acceptor feature, with a specific spatial distance between them. The bicyclic scaffold serves as the rigid linker that precisely controls this distance and the relative orientation of the key interacting groups.
Structure-activity relationship studies have demonstrated the critical importance of both stereochemistry and the point of attachment of substituents on the bicyclic core. lookchem.comnih.gov For example, in a series of pyridinyl-substituted derivatives, the stereochemistry of the bicyclic core had a profound impact on subtype selectivity between α4β2 and α3β4 nAChRs. lookchem.com Similarly, the position of substitution on the pyridine (B92270) ring (e.g., 5- or 6-position substituents) significantly influenced binding affinities and functional activities. acs.org
The following table summarizes SAR data for a series of 3-N-pyridinyl-substituted (1R,5R)-3,6-diaza-bicyclo[3.2.0]heptane derivatives, illustrating the impact of pyridine substitution on binding affinity (Ki) and functional potency (EC50) at different nAChR subtypes.
| Compound | Pyridine Substituent (R) | hα4β2 Binding Ki (nM) | hα4β2 Functional EC50 (nM) | hα3β4 Functional EC50 (nM) |
|---|---|---|---|---|
| (1R,5R)-38 | 5-F | 1.5 | 11 | >10000 |
| (1R,5R)-39 | 5-Cl | 0.56 | 22 | 270 |
| (1R,5R)-40 | 5-Br | 0.31 | 12 | 2300 |
| (1R,5R)-41 | 5-CH3 | 0.54 | 32 | 400 |
| (1R,5R)-42 | 5-CF3 | 2.5 | 140 | 400 |
Data sourced from Ji et al., J. Med. Chem. 2007, 50(22), 5493–5508. acs.orgnih.gov
Elucidation of Specific Ligand-Receptor Interaction Mechanisms
While a definitive co-crystal structure of a 3,6-diaza-bicyclo[3.2.0]heptane ligand bound to an nAChR is not available, the extensive SAR data, combined with homology modeling of the receptor's binding site, allows for a clear elucidation of the likely interaction mechanisms. nih.gov
The agonist binding site of nAChRs is located at the interface between subunits (e.g., between an α4 and a β2 subunit) and is characterized by a "box" of aromatic amino acid residues, including key tryptophan residues. nih.gov The protonated nitrogen of the ligand is believed to form a critical cation-π interaction with the electron-rich face of a tryptophan residue (e.g., Trp182 in the α4 subunit). nih.gov
The rigid 3,6-diaza-bicyclo[3.2.0]heptane scaffold orients the second nitrogen atom and any attached aromatic groups (like a pyridine ring) to engage in other specific interactions. These can include hydrogen bonds with backbone carbonyls or amino acid side chains within the binding pocket. nih.govmdpi.com The stereochemistry of the bicyclic core dictates the precise vectors along which substituents are projected. This directional orientation is key to achieving subtype selectivity, as the amino acid residues lining the binding pockets differ between nAChR subtypes. A ligand's substituents may form favorable interactions in the α4β2 subtype's pocket but cause a steric clash in the α3β4 subtype, leading to selective binding. lookchem.com The ability of the rigid scaffold to minimize the entropic penalty upon binding, by pre-organizing the pharmacophoric elements, also contributes to the high affinity observed in many of its derivatives.
Structure Activity Relationship Sar Methodologies for 1r,5r 3,6 Diazabicyclo 3.2.0 Heptane Derivatives
Methodological Approaches for SAR Elucidation
The SAR for the 3,6-diazabicyclo[3.2.0]heptane scaffold has been primarily elucidated through focused library synthesis and subsequent pharmacological evaluation. nih.govlookchem.com Key methodological approaches have centered on modifying substituents on an attached pyridinyl ring and examining the influence of the bicyclic core's stereochemistry and regiochemistry. nih.govlookchem.com
Systematic Investigation of Substitution Effects on Biological Activity
A primary strategy for probing the SAR of this compound class involves the systematic substitution on a pyridinyl ring attached to one of the nitrogen atoms of the diazabicyclo[3.2.0]heptane core. nih.gov Studies have focused on derivatives where the pyridin-3-yl group is attached to either the N-3 or N-6 position. lookchem.com
Research findings indicate that substitutions on the pyridine (B92270) ring significantly influence binding affinity and functional activity at nAChR subtypes, particularly the α4β2 subtype. nih.gov
5-Position Substituents: The introduction of small substituents at the 5-position of the pyridine ring was found to have only a modest effect on binding affinities and functional activities. nih.govlookchem.com
6-Position Substituents: In contrast, substituents at the 6-position of the pyridine ring had a more pronounced impact. The introduction of 6-bromo, 6-chloro, and 6-methyl groups resulted in a notable increase in binding affinities and enhanced functional activities. nih.govlookchem.com
These findings are summarized in the table below, which showcases the effects of pyridine ring substitutions on binding affinity (Ki) and functional potency (EC50) at the human α4β2 nAChR for a series of 6-N-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane derivatives.
| Compound | Pyridine Ring Substituent | Binding Affinity (Ki, nM) at hα4β2 nAChR | Functional Potency (EC50, µM) at hα4β2 nAChR |
|---|---|---|---|
| (1R,5S)-21 | 5-H | 14 | 0.43 |
| (1R,5S)-23 | 5-Br | 15 | 0.29 |
| (1R,5S)-25 | 5-CN | 12 | 0.17 |
| (1R,5S)-44 | 6-Cl | 0.61 | 0.012 |
| (1R,5S)-45 | 6-Br | 0.74 | 0.010 |
| (1R,5S)-46 | 6-CH3 | 1.1 | 0.017 |
Deconvolution of Stereochemical Influences on Receptor Interactions
The stereochemistry of the bicyclic 3,6-diazabicyclo[3.2.0]heptane core is a critical determinant of nAChR subtype selectivity and functional activity. lookchem.com The chiral nature of the scaffold allows for different spatial arrangements of the substituents, which profoundly affects how the ligand fits into the receptor's binding pocket.
Investigations comparing enantiomeric pairs have revealed significant stereochemical effects. For example, in a series of 6-N-(5-substituted-pyridin-3-yl) derivatives, the enantiomers with the (1R,5S) configuration consistently demonstrated potent and selective agonist activity at the hα4β2 nAChR subtype. lookchem.com In contrast, their corresponding (1S,5R) enantiomers showed weak and nonselective agonist activity at both hα4β2 and hα3β4 nAChR subtypes. lookchem.com Specifically, compounds (1R,5S)-23 (5-Br) and (1R,5S)-25 (5-CN) were active as agonists at the hα4β2 receptor but were virtually inactive at the hα3β4 subtype. lookchem.com This highlights the importance of the (1R,5S) stereochemistry for achieving subtype selectivity.
| Compound | Stereochemistry | Functional Activity at hα4β2 nAChR | Functional Activity at hα3β4 nAChR |
|---|---|---|---|
| 23 | (1S,5R) | Weak, Nonselective Agonist | Weak, Nonselective Agonist |
| 23 | (1R,5S) | Agonist Activity | No Detectable Functional Potency |
| 25 | (1S,5R) | Weak, Nonselective Agonist | Weak, Nonselective Agonist |
| 25 | (1R,5S) | Agonist Activity | Virtually Inactive |
Analysis of Regiochemical Variations and Their Functional Consequences
The point of attachment of the pyridinyl pharmacophore to the diazabicyclic core—a regiochemical variation—has profound functional consequences. SAR studies have systematically compared 6-N-pyridinyl-substituted compounds with their 3-N-pyridinyl-substituted regioisomers. nih.govlookchem.com
This analysis revealed distinct pharmacological profiles for the two series:
6-N-Pyridinyl Series: Most derivatives in this series, particularly those with the (1R,5S) stereochemistry, are selective agonists for the α4β2 nAChR subtype. nih.govlookchem.com Compounds like (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 were potent at the hα4β2 subtype while being essentially inactive as agonists at the hα3β4 nAChR. nih.govlookchem.com
3-N-Pyridinyl Series: This series demonstrated a more complex and varied SAR. nih.govlookchem.com Within this series, some compounds, such as (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42, were found to be significantly more potent at the hα3β4 nAChR subtype. Conversely, other derivatives like (1R,5R)-38 and (1R,5R)-40 were highly selective for the α4β2 nAChR subtype. nih.govlookchem.com
This divergence underscores how the regiochemical placement of the aromatic ring system alters the ligand's presentation to the receptor, thereby influencing subtype selectivity. nih.gov
Identification of Key Structural Determinants for Receptor Engagement
Through the methodological approaches described above, key structural features of the 3,6-diazabicyclo[3.2.0]heptane scaffold essential for receptor engagement have been identified. These include the orientation and substitution of the aromatic moiety, the role of the nitrogen atoms, and the conformational constraints imposed by the bicyclic core.
Role of Nitrogen Atom Positions and Substituents in Ligand Binding
The two nitrogen atoms within the 3,6-diazabicyclo[3.2.0]heptane core play distinct and crucial roles in ligand binding. One nitrogen serves as the anchor point for the pyridinyl substituent, which is a key pharmacophoric element responsible for specific interactions within the receptor binding site. The regiochemical studies confirm that whether this attachment is at N-3 or N-6 drastically alters subtype selectivity. nih.gov The second nitrogen atom typically remains unsubstituted and is believed to be protonated at physiological pH, forming a cationic center. This positive charge is a critical feature for interaction with a conserved acidic residue in the binding pocket of nAChRs. nih.gov
The nature of the substituents on the pyridine ring further modulates these interactions. As demonstrated, electron-withdrawing groups (like bromo and chloro) at the 6-position of the pyridine ring enhance binding affinity, suggesting they engage in favorable interactions with the receptor. nih.govlookchem.com Quantitative structure-activity relationship (QSAR) modeling of related diazabicyclic systems has confirmed that binding affinity is driven by a combination of ligand shape, the distribution of positive charge on the molecular surface, and molecular flexibility. nih.gov
Impact of Bicyclic Ring Strain and Preferred Conformations on Activity
The bicyclo[3.2.0]heptane core provides a rigid scaffold that limits the conformational freedom of the molecule. nih.gov This rigidity is advantageous for receptor binding as it reduces the entropic penalty incurred upon binding, potentially leading to higher affinity. Studies on the bicyclo[3.2.0]heptane system have shown that it has an intrinsic property to favor a "boat-like" conformation. nih.gov This preferred conformation is largely unaffected by different substitution patterns. nih.gov
This conformational locking pre-organizes the molecule, presenting the key pharmacophoric elements—the cationic nitrogen center and the substituted pyridine ring—in a specific and stable spatial orientation. nih.gov This precise three-dimensional arrangement is critical for optimal interaction with the complementary residues of the receptor's binding site. The inherent strain and defined geometry of the bicyclic system are therefore key determinants of the compound's biological activity and selectivity profile. nih.govnih.gov
Advanced Characterization Techniques and Computational Studies of the Scaffold
Spectroscopic and Spectrometric Methodologies for Structural Confirmation
The primary structure of (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane is routinely confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of the bicyclic system. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.
In the ¹H NMR spectrum of related 3,6-diazabicyclo[3.2.0]heptane derivatives, the protons on the fused cyclobutane (B1203170) and pyrrolidine (B122466) rings typically appear in the aliphatic region (δ 1.5-4.5 ppm). The benzylic protons of the Cbz protecting group are expected to resonate around δ 5.15 ppm, while the aromatic protons of the benzyl (B1604629) group will appear in the range of δ 7.30-7.40 ppm. whiterose.ac.uk The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the chiral centers. For instance, the coupling patterns of the bridgehead protons and the protons on the cyclobutane ring can confirm the cis-fusion of the two rings.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For the title compound, distinct signals are expected for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons of the benzyl group, and the aliphatic carbons of the bicyclic core. In similar bicyclic systems, the carbon atoms of the scaffold are typically observed in the range of 20-70 ppm. dtu.dk
Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. The most prominent absorption band for this compound is expected to be the strong carbonyl (C=O) stretch of the carbamate group, typically appearing around 1680-1700 cm⁻¹. whiterose.ac.uk Other significant bands include C-H stretching vibrations for the aliphatic and aromatic moieties, and C-N stretching vibrations.
Mass Spectrometry (MS) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. For this compound, the expected molecular ion peak [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) consistent with the molecular formula C₁₃H₁₆N₂O₂.
| Technique | Expected Key Features for this compound |
|---|---|
| ¹H NMR | Aliphatic protons (δ 1.5-4.5 ppm), Benzylic protons (δ ~5.15 ppm), Aromatic protons (δ 7.30-7.40 ppm) |
| ¹³C NMR | Carbamate C=O (around δ 155 ppm), Aromatic carbons (δ ~128-136 ppm), Aliphatic carbons (δ 20-70 ppm) |
| IR | Strong C=O stretch (1680-1700 cm⁻¹) |
| HRMS | [M+H]⁺ peak confirming the molecular formula C₁₃H₁₆N₂O₂ |
X-ray Crystallographic Analysis for Precise Structural Determination of Derivatives
While spectroscopic methods provide information about the connectivity and relative stereochemistry, single-crystal X-ray crystallography offers the most definitive and precise three-dimensional structural information. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers in derivatives of the 3,6-diaza-bicyclo[3.2.0]heptane scaffold.
For a Cbz-protected derivative, X-ray analysis would precisely define the orientation of the bulky carbamate group relative to the bicyclic core, which is crucial for understanding its influence on the molecule's conformation and its interactions with biological targets.
| Structural Parameter | General Observations from Related Bicyclo[3.2.0]heptane Structures |
|---|---|
| Ring Fusion | Confirmed cis-fusion between the cyclobutane and pyrrolidine rings. |
| Ring Pucker | The five-membered ring typically adopts an envelope or twist conformation. |
| Bond Angles | Internal bond angles of the cyclobutane ring are compressed (close to 90°), indicating significant ring strain. |
| Absolute Stereochemistry | Unambiguously determines the (1R,5R) configuration at the bridgehead carbons. |
Theoretical and Computational Chemistry for Mechanistic and Design Insights
Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, conformational preferences, and reaction mechanisms of the 3,6-diaza-bicyclo[3.2.0]heptane scaffold.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations can be employed to investigate the mechanisms of reactions involving the 3,6-diaza-bicyclo[3.2.0]heptane scaffold, such as its synthesis or subsequent functionalization.
For example, in the synthesis of the bicyclic core via intramolecular [2+2] photocycloaddition, DFT calculations can model the transition states and intermediates to understand the stereochemical outcome of the reaction. researchgate.net By calculating the energies of different reaction pathways, the most favorable mechanism can be predicted. The nature of the protecting group, such as the Cbz group, can influence the electronic properties and steric environment of the reactants, and DFT can quantify these effects.
The 3,6-diaza-bicyclo[3.2.0]heptane scaffold, while being relatively rigid, still possesses a degree of conformational flexibility, particularly in the five-membered ring. Conformational analysis, using methods like molecular mechanics or DFT, can identify the low-energy conformations of the molecule. The presence of the Cbz group can significantly influence the conformational preferences due to its steric bulk and electronic effects.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account solvent effects and temperature. nih.gov MD simulations can reveal how the bicyclic core and its substituents fluctuate around their equilibrium geometries. This information is critical for understanding how ligands based on this scaffold might adapt their shape to fit into a biological target's binding site.
| Computational Method | Application to the Scaffold | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies, electronic property calculations. | Transition state energies, reaction pathways, charge distribution. |
| Conformational Analysis | Identification of stable conformers. | Preferred three-dimensional shapes of the molecule. |
| Molecular Dynamics (MD) Simulations | Study of molecular motion and flexibility over time. | Conformational flexibility, solvent interactions, binding dynamics. |
The rigid nature of the 3,6-diaza-bicyclo[3.2.0]heptane scaffold makes it an attractive template for the design of ligands with well-defined three-dimensional structures. In silico techniques, such as molecular docking and pharmacophore modeling, are extensively used to predict how derivatives of this scaffold will interact with biological targets like receptors or enzymes.
Molecular docking simulations can place a ligand into the binding site of a protein and estimate the binding affinity. This allows for the virtual screening of a library of derivatives to prioritize compounds for synthesis and biological testing. The Cbz-protected nitrogen in this compound can be replaced with various functional groups in these in silico models to explore structure-activity relationships (SAR).
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. The rigid bicyclic core of the title compound serves to hold these pharmacophoric features in a specific spatial orientation, which can lead to high potency and selectivity for a given target.
Q & A
Q. What are the common synthetic routes for (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves stereoselective strategies to construct the bicyclic core. A validated method includes an intramolecular [1,3]-dipolar cycloaddition starting from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate, followed by reductive ring-opening and chiral resolution to isolate the desired enantiomer . Copper(I)-catalyzed [2 + 2] photocycloaddition has also been employed for analogous diazabicyclo compounds, where temperature and solvent polarity critically impact stereoselectivity . Key steps:
Q. How is the purity and structural integrity of this compound validated in academic research?
Standard characterization methods include:
- NMR Spectroscopy : Confirms stereochemistry and substituent placement (e.g., Cbz group at position 3).
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related diazabicycloheptanes .
- HPLC/MS : Validates purity (>97%) and molecular weight (e.g., MW 340.222 for the bis-trifluoroacetate salt) .
Advanced Research Questions
Q. How do structural modifications at the 3-Cbz group and bicyclo[3.2.0]heptane core influence α4β2 vs. α7 nAChR subtype selectivity?
SAR studies reveal:
- Cbz Group : Enhances binding to α4β2 nAChR by providing hydrophobic interactions. Removal reduces affinity by 10-fold .
- Core Stereochemistry : The (1R,5R) configuration optimizes receptor-ligand complementarity. Inversion to (1S,5S) abolishes agonist activity at α4β2 .
- Substituent Effects : Electron-withdrawing groups (e.g., 6-bromo on pyridine) improve α4β2 selectivity, while methyl groups favor α7-nAChR .
| Substituent (Position) | α4β2 EC₅₀ (nM) | α7 EC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| 6-Bromo (Pyridine) | 12 | >10,000 | 833:1 |
| 6-Methyl (Pyridine) | 45 | 1,200 | 27:1 |
| Data adapted from |
Q. What strategies are employed to resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., α4β2 vs. α7-nAChR activity) often arise from:
- Receptor Subtype Specificity : Assay conditions (e.g., cell lines, receptor stoichiometry) impact results. For example, α7 activity may require co-expression with chaperone proteins .
- Ligand Purity : Trace enantiomers (<3%) in racemic mixtures can confound data. Chiral HPLC is critical for validation .
- Functional Assays : Electrophysiology (patch-clamp) vs. calcium flux assays yield differing EC₅₀ values due to sensitivity thresholds .
Q. What computational methods are utilized to predict the binding modes of this compound with nicotinic receptors?
- Molecular Docking : Models ligand-receptor interactions using α4β2 nAChR crystal structures (PDB: 5KXI). The Cbz group occupies a hydrophobic pocket near TrpB .
- MD Simulations : Reveal dynamic stability of hydrogen bonds between the diazabicyclo nitrogen and receptor backbone (e.g., Lys70 in α4 subunit) .
- Free Energy Calculations : MM-GBSA estimates binding affinity changes upon substituent modification (e.g., ΔΔG = -2.1 kcal/mol for 6-bromo vs. H) .
Methodological Considerations
Q. How can researchers optimize enantiomeric excess (ee) during synthesis?
- Chiral Catalysts : Use (R)-BINAP-Cu(I) complexes for asymmetric cycloaddition (up to 92% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) separate diastereomers .
- Crystallization-Induced Diastereomer Transformation : Enhances ee to >99% via selective crystal growth .
Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological activity?
- In Vitro :
- SH-SY5Y cells expressing human α4β2 nAChR for calcium imaging .
- Xenopus oocytes for electrophysiological characterization of agonist potency .
- In Vivo :
- Rodent models of cognitive dysfunction (e.g., Morris water maze) to assess α7-nAChR-mediated effects .
Data Contradiction Analysis
Q. Why do some studies report L-type calcium channel inhibition while others emphasize nAChR agonism?
- Off-Target Effects : At high concentrations (>10 µM), the compound may block CaV1.2 channels due to structural similarities to phenylalkylamine inhibitors .
- Assay Specificity : Calcium flux assays may conflate nAChR and voltage-gated channel contributions. Use selective blockers (e.g., nifedipine for CaV1.2) to isolate signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
